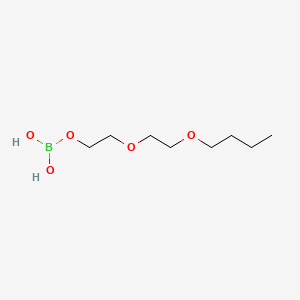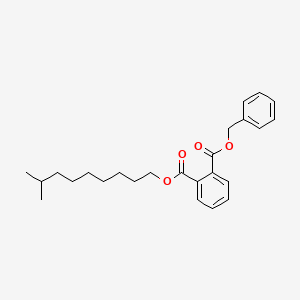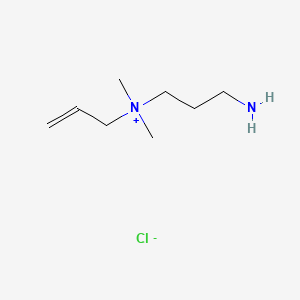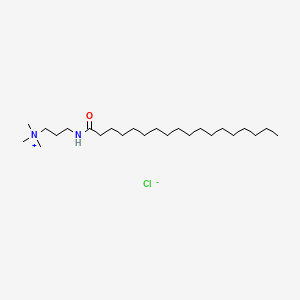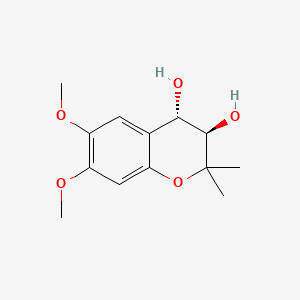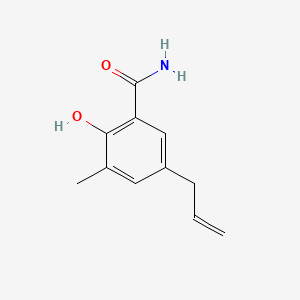
Salicylamide, 5-allyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylamide, 5-allyl-3-methyl-, is a derivative of salicylamide, which is known for its analgesic and antipyretic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of salicylamide, 5-allyl-3-methyl-, typically involves the amidation of methyl salicylate. One common method includes adding methyl salicylate and methylbenzene in a specific weight ratio into a reaction kettle, heating to 40-45°C, and introducing ammonia gas to carry out the ammonification reaction. The reaction is controlled at 40-45°C and 0.25-0.35 MPa pressure. After 5-6 hours, the ammonia gas introduction is stopped, and the mixture is heated to recycle methylbenzene and methanol. The residual material is then cooled, crystallized, and centrifuged to obtain salicylamide .
Industrial Production Methods
Industrial production methods for salicylamide, 5-allyl-3-methyl-, focus on optimizing yield and purity while minimizing environmental impact. The process involves similar steps as the synthetic route but on a larger scale, with careful control of reaction conditions to ensure high product purity and efficient recycling of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
Salicylamide, 5-allyl-3-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Salicylamide, 5-allyl-3-methyl-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and antipyretic effects, similar to salicylamide.
Industry: Utilized in the production of dyes, rubber additives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of salicylamide, 5-allyl-3-methyl-, involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX), similar to other salicylates. This inhibition reduces inflammation, pain, and fever .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylamide: The parent compound with similar analgesic and antipyretic properties.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and antipyretic with a similar mechanism of action.
Methyl Salicylate: Known for its use in topical pain relief formulations.
Uniqueness
Salicylamide, 5-allyl-3-methyl-, is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to its parent compound and other salicylates .
Propriétés
Numéro CAS |
91132-89-7 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-hydroxy-3-methyl-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14) |
Clé InChI |
FBCHRHSOUORTSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)N)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


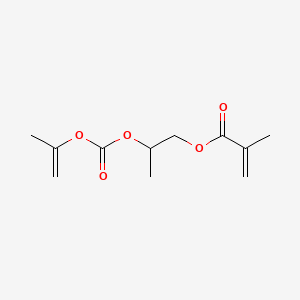


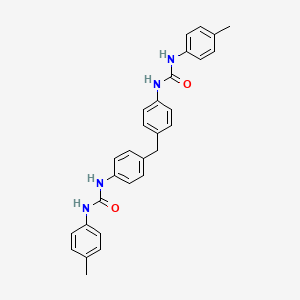

![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)
